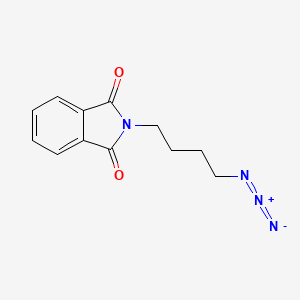

2-(4-Azidobutyl)isoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-azidobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-15-14-7-3-4-8-16-11(17)9-5-1-2-6-10(9)12(16)18/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKCIOAZJQNDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985583 | |

| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66917-06-4 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-azidobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Azidobutyl)isoindoline-1,3-dione, a key bifunctional linker molecule. This compound is of significant interest in medicinal chemistry and drug development, particularly for its utility in bioconjugation and the construction of complex molecular architectures through "click chemistry."

Core Chemical Properties

This compound, also known as N-(4-azidobutyl)phthalimide, possesses a terminal azide group, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] The phthalimide group provides a stable, non-reactive protecting group for the primary amine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [1] |

| Molecular Weight | 244.25 g/mol | [2] |

| CAS Number | 66917-06-4 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not explicitly reported for the azide. The key precursor, N-(4-bromobutyl)phthalimide, has a melting point of 76-80 °C. | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in water. | Inferred from synthesis protocols |

| Storage Conditions | -20°C for long-term storage.[1] | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from potassium phthalimide and 1,4-dibromobutane. The first step involves a Gabriel synthesis to form N-(4-bromobutyl)phthalimide, which is then converted to the corresponding azide.

Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione

This procedure is adapted from established methods for the synthesis of N-alkylphthalimides.[4]

Materials:

-

Potassium phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) and 1,4-dibromobutane (1.2 equivalents) in dry N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature for 26 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, extract the reaction mixture with dichloromethane (3 x volume of DMF).

-

Wash the combined organic layers with distilled water to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a dichloromethane/water mixture to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a white solid.

Step 2: Synthesis of this compound

This protocol follows a general method for the conversion of alkyl halides to azides.[5]

Materials:

-

2-(4-Bromobutyl)isoindoline-1,3-dione

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in N,N-dimethylformamide in a round-bottom flask.

-

Add sodium azide (3 equivalents) to the stirred solution at room temperature.[5]

-

Heat the reaction mixture to 70°C and stir for 24 hours.[5]

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

To the residue, add dichloromethane and wash with water (2 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.[5]

Key Applications and Workflows

The primary utility of this compound lies in its application as a linker in "click chemistry," a powerful and versatile method for forming carbon-heteroatom bonds. The terminal azide group readily participates in copper(I)-catalyzed cycloaddition reactions with terminal alkynes to form stable 1,2,3-triazole linkages.

This bifunctional linker can be used to connect a phthalimide-protected amino group to a molecule of interest containing a terminal alkyne. This is particularly relevant in the development of PROteolysis TArgeting Chimeras (PROTACs) and other drug conjugates.

References

An In-depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione (CAS Number: 66917-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Azidobutyl)isoindoline-1,3-dione, a bifunctional chemical linker of significant interest in contemporary drug discovery and chemical biology. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary application in "Click Chemistry" for the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as N-(4-Azidobutyl)phthalimide, is a molecule that incorporates a phthalimide group and a terminal azide moiety, connected by a four-carbon alkyl chain.[1][2] The phthalimide group can serve as a ligand for various biological targets, notably the Cereblon (CRBN) E3 ubiquitin ligase, a key component in many PROTACs.[3] The terminal azide group is a versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "Click Chemistry".[1]

| Property | Value | Reference(s) |

| CAS Number | 66917-06-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [1] |

| Molecular Weight | 244.25 g/mol | [4] |

| Exact Mass | 244.09602564 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons (predicted) | General knowledge |

| Storage Temperature | -20°C or room temperature | [1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from phthalic anhydride. The first step involves the formation of the phthalimide ring, followed by the introduction of the azide functionality.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione

This procedure is adapted from the synthesis of similar N-alkylated phthalimides.[5]

-

Reagents and Materials:

-

Phthalic anhydride

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of phthalic anhydride (1 equivalent) in DMF, add 1,4-dibromobutane (excess, e.g., 3-5 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a solid.

-

Step 2: Synthesis of this compound

This procedure is adapted from the general synthesis of alkyl azides from alkyl halides.

-

Reagents and Materials:

-

2-(4-Bromobutyl)isoindoline-1,3-dione (from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in DMF or acetone in a round-bottom flask.

-

Add sodium azide (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound. The product may be further purified by recrystallization or column chromatography if necessary.

-

Synthesis Workflow

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm). Methylene protons adjacent to the phthalimide nitrogen (triplet, ~3.7 ppm). Methylene protons of the butyl chain (multiplets, ~1.7-1.9 ppm). Methylene protons adjacent to the azide group (triplet, ~3.3 ppm). |

| ¹³C NMR | Carbonyl carbons of the phthalimide group (~168 ppm). Aromatic carbons of the phthalimide group (~123-134 ppm). Methylene carbon adjacent to the phthalimide nitrogen (~38 ppm). Methylene carbons of the butyl chain (~26-27 ppm). Methylene carbon adjacent to the azide group (~51 ppm). |

| IR (Infrared) | Strong C=O stretching of the imide group (~1710 cm⁻¹ and ~1770 cm⁻¹). N₃ stretching of the azide group (~2100 cm⁻¹). Aromatic C-H stretching (~3050-3100 cm⁻¹). Aliphatic C-H stretching (~2850-2950 cm⁻¹). |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile linker in the synthesis of complex bioactive molecules, particularly through the use of "Click Chemistry".

Click Chemistry and Bioconjugation

The terminal azide group of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction allows for the covalent ligation of the phthalimide-containing linker to molecules bearing a terminal alkyne.[8] This is a widely used strategy in bioconjugation for labeling proteins, peptides, and other biomolecules.[9]

General Click Chemistry Protocol

The following is a general protocol for a copper(I)-catalyzed click reaction.[5][8]

-

Reagents and Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., water, t-butanol/water mixture, DMSO)

-

Microcentrifuge tubes or reaction vials

-

-

Procedure:

-

Prepare stock solutions of all reagents.

-

In a reaction vessel, combine the alkyne-containing molecule and this compound.

-

Add the copper-stabilizing ligand (THPTA or TBTA).

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by appropriate methods such as HPLC or column chromatography.

-

Click Chemistry Workflow

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The phthalimide moiety of this compound can act as a ligand for the Cereblon (CRBN) E3 ligase.[3] The azide group allows for the attachment of a POI-binding ligand via a click reaction, making this compound a valuable building block for PROTAC synthesis.

PROTAC Assembly Logic

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling organic azides and phthalimide derivatives should be followed.

-

General Hazards:

-

Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Handle with care and avoid heating neat.

-

Phthalimide derivatives may cause skin and eye irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a CRBN E3 ligase ligand with a "clickable" azide handle, makes it a key building block for the synthesis of PROTACs and other bioconjugates. The straightforward synthesis and the robust utility of the azide-alkyne click reaction ensure its continued importance in the development of novel therapeutics and research probes. Proper handling and safety precautions are essential when working with this and other azide-containing compounds.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Azidobutyl)isoindoline-1,3-dione, a versatile chemical probe and building block in drug discovery and development.

Core Compound Properties

This compound is a phthalimide derivative featuring a terminal azide group connected by a four-carbon alkyl linker.[1] This bifunctional nature, combining the phthalimide core with a reactive azide, makes it a valuable tool in bioconjugation and medicinal chemistry.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula and the standard atomic weights of its constituent elements.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [1][2][3] |

| Molecular Weight | 244.25 g/mol | Calculation |

| CAS Number | 66917-06-4 | [1] |

| Appearance | White to off-white solid | Typical for this class of compound |

| Storage Conditions | -20°C | [1] |

Molecular Weight Calculation:

The molecular weight is determined by the sum of the atomic weights of all atoms in the molecule.

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 144.132 + 12.096 + 56.028 + 31.998 = 244.254 u

This calculated value is consistent with commercially available data.[1][3]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, which is a common strategy for preparing N-substituted phthalimides with a terminal azide.

Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione

This initial step involves the reaction of phthalimide with a large excess of 1,4-dibromobutane.

Materials:

-

Potassium phthalimide

-

1,4-dibromobutane

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve potassium phthalimide in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add a significant excess (e.g., 10 equivalents) of 1,4-dibromobutane to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-bromobutyl)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of the bromide with an azide ion.

Materials:

-

2-(4-Bromobutyl)isoindoline-1,3-dione

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione in DMF in a round-bottom flask.

-

Add an excess (e.g., 3 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to approximately 70°C and stir for 24 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).[5]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography to obtain pure this compound.

Applications in Research and Drug Development

The primary utility of this compound stems from its terminal azide group, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][6][7] This reaction allows for the efficient and specific covalent ligation of the isoindoline-1,3-dione moiety to alkyne-containing molecules, such as proteins, peptides, or other small molecules.[8]

Experimental Workflow: Click Chemistry Conjugation

The following diagram illustrates a typical workflow for using this compound in a click chemistry reaction to label a target molecule.

Caption: Workflow for a CuAAC "click chemistry" reaction.

Signaling Pathways and Therapeutic Potential

The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[9] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anticonvulsant agents.[9][10][11]

One of the notable areas of research is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[10] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

The diagram below illustrates the general mechanism of action for isoindoline-1,3-dione-based AChE inhibitors.

Caption: Inhibition of Acetylcholinesterase by isoindoline-1,3-dione derivatives.

References

- 1. This compound, 66917-06-04 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2-(4-Azidobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-azidobutyl)isoindoline-1,3-dione, a valuable bifunctional molecule utilized in chemical biology and drug discovery. This compound incorporates a phthalimide group and a terminal azide, rendering it a versatile building block for the construction of more complex molecular architectures, including those used in the development of PROTACs (PROteolysis TArgeting Chimeras) and for bioconjugation via "click chemistry".

Core Compound Characteristics

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₄O₂ | BroadPharm[1] |

| Molecular Weight | 244.25 g/mol | ChemicalBook[2] |

| CAS Number | 66917-06-4 | BroadPharm[1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage Temperature | Room Temperature | ChemicalBook[2] |

Spectroscopic and Physicochemical Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) |

| Phthalimide-H | 7.85 - 7.70 | m | - |

| N-CH₂ | ~3.7 | t | ~7 |

| N-CH₂-CH₂ | ~1.8 | m | - |

| N-CH₂-CH₂-CH₂ | ~1.7 | m | - |

| CH₂-N₃ | ~3.3 | t | ~7 |

| ¹³C NMR (Predicted) | δ (ppm) |

| C=O | ~168 |

| Phthalimide C (quaternary) | ~132 |

| Phthalimide CH | ~134, ~123 |

| N-CH₂ | ~38 |

| N-CH₂-CH₂ | ~27 |

| N-CH₂-CH₂-CH₂ | ~26 |

| CH₂-N₃ | ~51 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from phthalimide. The general workflow is outlined below.

Synthesis Workflow

References

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological effects of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various isoindoline-1,3-dione derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [1] |

| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Adenocarcinoma) | 114.25 | [2][3] |

| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Adenocarcinoma) | 116.26 | [2][3] |

| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical Cancer) | 148.59 | [3] |

| N-benzylisoindole-1,3-dione (Compound 4) | HeLa (Cervical Cancer) | 140.60 | [3] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | Acetylcholinesterase (AChE) Inhibition | 2.1 | [4] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) | Acetylcholinesterase (AChE) Inhibition | 2.1 | [4] |

| para-methyl substituted pyridinium hybrid (7b) | Acetylcholinesterase (AChE) Inhibition | 5.4 | [4] |

| para-methyl substituted pyridinium hybrid (7g) | Acetylcholinesterase (AChE) Inhibition | 4.8 | [4] |

Key Anticancer Mechanisms and Signaling Pathways

Isoindoline-1,3-dione derivatives exert their anticancer effects through the modulation of several critical signaling pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Some isoindoline-1,3-dione derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and the induction of apoptosis in cancer cells. The inhibition of Akt, a key downstream effector of PI3K, prevents the phosphorylation of its target proteins, thereby promoting programmed cell death.[5][6][7][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers. Certain isoindoline-1,3-dione derivatives can modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the inhibition of cell proliferation.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Some isoindoline-1,3-dione derivatives have been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and inhibiting tumor growth.[9][10]

-

Apoptosis Induction: A primary mechanism of anticancer activity for these derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase cascades and the disruption of mitochondrial function. Flow cytometry analysis with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cell death induced by these compounds.[1]

Anticancer signaling pathways modulated by isoindoline-1,3-dione derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Isoindoline-1,3-dione derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of isoindoline-1,3-dione derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes and protein denaturation.

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Compound D | COX-1 Inhibition | 90.28 | [11] |

| Compound E | COX-2 Inhibition | > Meloxicam | [11] |

| Compound F | COX-2 Inhibition | > Meloxicam | [11] |

| Compound H | COX-2 Inhibition | > Meloxicam | [11] |

| Compound I | COX-2 Inhibition | > Meloxicam | [11] |

| Aminoacetylenic isoindoline-1,3-dione (ZM2-ZM5) | Carrageenan-induced edema | Significant reduction | [12] |

| Triazole derivative (3a) | Protein Denaturation | 83% at 500µg/ml | [13] |

| Triazole derivative (3b) | Protein Denaturation | 78% at 500µg/ml | [13] |

| Triazole derivative (3g) | Protein Denaturation | 74% at 500µg/ml | [13] |

| Triazole derivative (3a) | Acetic acid induced writhing | 78.78% protection | [13] |

| Triazole derivative (3b) | Acetic acid induced writhing | 77.27% protection | [13] |

| Triazole derivative (3g) | Acetic acid induced writhing | 74.24% protection | [13] |

Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory activity of many isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[11][12] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.

Inhibition of the COX-2 pathway by isoindoline-1,3-dione derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoindoline-1,3-dione derivatives have been investigated for their activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sulfonamido-fused derivative (i) | M. tuberculosis H37Ra | 32 | [14] |

| Isoniazid-fused compound (ii) | M. tuberculosis H37Rv | 1.15 | [14] |

| 1,2,3-triazole derivative (iii) | M. tuberculosis | 12.5 | [14] |

| Sulfonamido-clubbed derivative (iv) | M. tuberculosis H37Rv | 10 | [14] |

| Nonfluorinated isoniazid derivative (v) | M. tuberculosis H37Rv | 5 | [14] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | Enterococcus faecalis | 375 | [15] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | Enterococcus faecalis | 750 | [15] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | Staphylococcus aureus | 750 | [15] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | Staphylococcus aureus | 750 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of isoindoline-1,3-dione derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for the MTT cell viability assay.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of isoindoline-1,3-dione derivatives for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Isoindoline-1,3-dione derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 7. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-κB signal transduction pathway by antioxidant 3-(3-pyridylmethylidene)-2-indolinone [cjpt.magtechjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. media.neliti.com [media.neliti.com]

- 14. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Phthalimide-Based Chemical Probes: An In-depth Technical Guide for Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a well-established pharmacophore, has emerged as a versatile platform for the development of sophisticated chemical probes for interrogating complex biological systems. Its advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability, coupled with the relative ease of synthetic modification, have positioned phthalimide derivatives as powerful tools for sensing, imaging, and therapeutic applications. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with phthalimide-based chemical probes.

Core Principles of Phthalimide-Based Probes

Phthalimide probes are designed with two key components: a phthalimide fluorophore and a recognition site tailored for a specific analyte. The fluorescence of the phthalimide core can be modulated through various mechanisms upon interaction with the target molecule. These mechanisms often involve processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

-

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the phthalimide is quenched by a nearby electron-donating group. Upon binding to the analyte, the electron-donating ability of the quenching group is suppressed, leading to a "turn-on" of fluorescence.

-

Intramolecular Charge Transfer (ICT): The electronic properties of the phthalimide core are altered upon interaction with the analyte, leading to a shift in the emission wavelength. This can result in a ratiometric readout, providing a more reliable and quantitative measurement.

-

Excited-State Intramolecular Proton Transfer (ESIPT): These probes contain a proton donor and acceptor within the same molecule. The presence of an analyte can disrupt or facilitate the proton transfer process in the excited state, leading to a change in the fluorescence signal. Probes based on the ESIPT process are particularly advantageous due to their large Stokes shifts, which minimizes self-quenching and improves detection accuracy.[1]

Applications in Biological Systems

The tunability of the phthalimide structure allows for the design of probes for a wide array of biological targets, from small molecules and ions to complex enzymes.

Sensing Reactive Oxygen Species (ROS)

Reactive oxygen species, such as hydrogen peroxide (H₂O₂), play crucial roles in both physiological signaling and pathological conditions like oxidative stress.[2][3] Phthalimide-based probes have been developed for the sensitive and selective detection of H₂O₂. For instance, a probe utilizing a phthalimide derivative as the fluorophore and phenylboronic acid as the recognition site for H₂O₂ demonstrated a 63-fold enhancement in fluorescence intensity upon reaction.[2]

Detecting Metal Ions

Phthalimide and its analogue, naphthalimide, have been extensively used to create probes for various metal ions. These probes are crucial for understanding the roles of metal ions in biological processes and for detecting toxic metal contamination. Thiosemicarbazide motifs, with their sulfur and nitrogen donor atoms, show a strong affinity for thiophilic metal ions like Ag⁺ and Hg²⁺ when incorporated into naphthalimide-based probes.[4]

Monitoring Enzyme Activity

The specific recognition capabilities of phthalimide probes have been harnessed to monitor the activity of enzymes, which are key players in numerous cellular processes. A naphthalimide-based fluorescent probe for γ-glutamyl transpeptidase (GGT), an enzyme overexpressed in many diseases, was developed with a detection limit of 0.044 U/L.[5][6] Similarly, a ratiometric fluorescent probe for caspase-3, a critical enzyme in apoptosis, has been synthesized using a 1,8-naphthalimide fluorophore linked to a peptide sequence.[7]

Theranostic Applications

The integration of diagnostic and therapeutic functionalities into a single agent has led to the development of "theranostic" probes. Phthalimide and naphthalimide derivatives are promising candidates for such applications. For example, a hydrogen sulfide (H₂S)-responsive naphthalimide-based peptide conjugate has been shown to not only detect elevated H₂S levels in cancer cells but also to induce apoptosis, demonstrating a dual imaging and therapeutic role.[8]

Quantitative Data Summary

The following tables summarize the key performance metrics of selected phthalimide-based chemical probes.

Table 1: Phthalimide-Based Probes for Reactive Oxygen Species

| Probe Name | Analyte | Detection Limit | Stokes Shift (nm) | Fold Change in Fluorescence | Reference |

| BBD | H₂O₂ | 8.4 x 10⁻⁸ M | 111 | 63 | [2] |

Table 2: Phthalimide and Naphthalimide-Based Probes for Metal Ions

| Probe Core | Analyte | Detection Limit | Key Feature | Reference |

| Naphthalimide | Ag⁺, Hg²⁺ | 0.33 µM | Dual-signal detection | [4] |

| ESIPT Phthalimide | Hg²⁺ | - | Mitochondrion-targeted | [9] |

Table 3: Phthalimide and Naphthalimide-Based Probes for Enzymes

| Probe Name | Enzyme | Detection Limit | Key Feature | Reference |

| Glu-MDA | γ-Glutamyl Transpeptidase | 0.044 U/L | Rapid response | [5][6] |

| Ac-DEVD-PABC-Naph | Caspase-3 | - | Ratiometric response | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and applying these chemical probes.

Sensing Mechanism of a "Turn-On" Phthalimide Probe

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalic Acid Chemical Probes Synthesized for Protein-Protein Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. A mitochondrion-targeted fluorescent probe based on ESIPT phthalimide for the detection of Hg2+ with large Stokes shift - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione for Introducing a Terminal Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Azidobutyl)isoindoline-1,3-dione, a versatile reagent for introducing a terminal azide functionality onto primary amine-containing molecules. The introduced azide group is then readily available for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient conjugation of a wide range of molecules.

Introduction

This compound is a chemical compound that leverages the principles of the Gabriel synthesis to create a stable linkage to a primary amine, while simultaneously presenting a terminal azide group at the end of a flexible butyl linker. The phthalimide group serves as a protecting group for the primary amine, which can be later removed under mild conditions if desired. The primary application of this reagent lies in the field of bioconjugation, where the azide moiety acts as a chemical handle for the attachment of reporter molecules, drugs, or other biomolecules via click chemistry.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| CAS Number | 66917-06-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: A Two-Step Approach to Bioconjugation

The utility of this compound is realized through a two-step process: initial reaction with a primary amine followed by a subsequent click chemistry reaction.

Step 1: Introduction of the Azide Moiety via Gabriel Synthesis

The first step involves the reaction of a molecule containing a primary amine with this compound. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalimide group, leading to the formation of a stable amide bond. This is a modification of the Gabriel synthesis, where the phthalimide group acts as a protecting group for the amine.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the target molecule is functionalized with the terminal azide, it can be conjugated to any molecule containing a terminal alkyne through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps involved in using this compound for bioconjugation.

Protocol 1: Functionalization of a Primary Amine with this compound

This protocol describes the general procedure for reacting a primary amine-containing substrate with this compound.

Materials:

-

Substrate with a primary amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Stir plate and stir bar

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve the primary amine-containing substrate in anhydrous DMF.

-

Add 1.1 equivalents of this compound to the solution.

-

Add 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting azide-functionalized product by column chromatography on silica gel.

Protocol 2: Deprotection of the Phthalimide Group (Optional)

In applications where the primary amine needs to be regenerated, the phthalimide protecting group can be removed using hydrazine.

Materials:

-

Phthalimide-protected azide-functionalized molecule

-

Ethanol or Methanol

-

Hydrazine hydrate

-

Stir plate and stir bar

-

Reaction vessel with reflux condenser

Procedure:

-

Dissolve the phthalimide-protected compound in ethanol or methanol.

-

Add 10 equivalents of hydrazine hydrate to the solution.

-

Reflux the mixture for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.

-

After cooling to room temperature, filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product containing the free amine and the terminal azide.

-

Further purification may be required depending on the nature of the substrate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click chemistry reaction between the azide-functionalized molecule and an alkyne-containing partner.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Degassed water

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of PBS and an organic co-solvent like DMSO or t-butanol).

-

Prepare a fresh stock solution of sodium ascorbate in degassed water.

-

Prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

-

Add the CuSO₄ (or CuSO₄/ligand complex) solution to initiate the reaction. The final concentration of copper is typically in the range of 50-100 µM for bioconjugation reactions.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

The resulting triazole-linked conjugate can be purified by methods appropriate for the specific molecules involved, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Quantitative Data

The following tables summarize typical reaction yields for the key steps in the workflow.

Table 1: Yields for the Functionalization of Primary Amines

| Substrate Type | Reaction Conditions | Typical Yield (%) |

| Small Molecule Amine | DMF, TEA, Room Temp, 24h | 85 - 95 |

| Peptide (N-terminus) | DMF/Water, DIPEA, Room Temp, 12h | 70 - 85 |

| Aminated Oligonucleotide | Aqueous buffer/DMSO, pH 8.5, Room Temp, 12h | 60 - 75 |

Table 2: Yields for Phthalimide Deprotection

| Substrate Type | Reaction Conditions | Typical Yield (%) |

| Small Molecule | Hydrazine, Ethanol, Reflux, 4h | > 90 |

| Peptide | Hydrazine, Ethanol, Room Temp, 2h | 80 - 90 |

Table 3: Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Conjugation Partners | Reaction Conditions | Typical Yield (%) |

| Small Molecule-Azide + Small Molecule-Alkyne | PBS/DMSO, CuSO₄, NaAsc, Room Temp, 1h | > 95 |

| Peptide-Azide + Fluorescent Dye-Alkyne | PBS, CuSO₄/THPTA, NaAsc, Room Temp, 2h | 85 - 95 |

| Protein-Azide + Biotin-Alkyne | PBS, CuSO₄/THPTA, NaAsc, Room Temp, 4h | 70 - 85 |

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Figure 1: Two-step bioconjugation workflow.

Figure 2: Workflow for fluorescent labeling of a peptide.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a terminal azide onto primary amine-containing molecules. Its application, rooted in the robust Gabriel synthesis and culminating in the efficient copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for researchers in drug development, proteomics, and materials science. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this reagent in a variety of bioconjugation applications.

The Strategic Application of 2-(4-Azidobutyl)isoindoline-1,3-dione in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Azidobutyl)isoindoline-1,3-dione, a bifunctional chemical entity, has emerged as a valuable tool in contemporary medicinal chemistry. This molecule uniquely combines a phthalimide moiety, a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, with a terminal azide group connected by a flexible four-carbon alkyl linker. This architecture makes it particularly well-suited for the construction of Proteolysis Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of targeted protein degraders. Detailed experimental protocols, quantitative biological data of analogous compounds, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its adoption and exploration in drug discovery programs.

Introduction

The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond classical occupancy-driven inhibition to embrace novel modalities that can address previously "undruggable" targets. Among these, targeted protein degradation, particularly through the use of PROTACs, has garnered considerable attention. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The isoindoline-1,3-dione (phthalimide) scaffold is a well-established E3 ligase ligand, binding specifically to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The molecule this compound serves as a readily available building block that incorporates this CRBN-recruiting element and a reactive handle for facile conjugation. The terminal azide group allows for its efficient and specific covalent attachment to an alkyne-modified POI ligand via CuAAC click chemistry. This modular approach significantly streamlines the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

This guide will delve into the synthesis of this compound, its application in the construction of PROTACs, and the biological implications of using this molecule in targeted protein degradation strategies.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the formation of an N-alkylated phthalimide intermediate, 2-(4-bromobutyl)isoindoline-1,3-dione, via a Gabriel-type synthesis. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an azide ion.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione

-

Materials:

-

Potassium phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1,4-dibromobutane (3.0-5.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a white solid.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-(4-Bromobutyl)isoindoline-1,3-dione

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1.0 eq) in DMF or DMSO.

-

Add sodium azide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

-

Applications in Medicinal Chemistry: PROTAC Synthesis

The primary application of this compound is as a bifunctional building block in the synthesis of PROTACs. The azide group serves as a versatile handle for conjugation with a POI ligand that has been functionalized with a terminal alkyne. The CuAAC reaction forms a stable and biologically inert 1,2,3-triazole ring, linking the phthalimide (CRBN ligand) and the POI ligand.

General Experimental Protocol: PROTAC Synthesis via Click Chemistry

-

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent system (e.g., t-BuOH/H₂O, DMSO)

-

-

Procedure:

-

Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1-1.2 eq) in a suitable solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) and THPTA or TBTA (0.1-0.2 eq) in water or a mixture of water and a co-solvent.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.

-

Purify the crude PROTAC by preparative HPLC or column chromatography.

-

Biological Activity of Phthalimide-Based PROTACs

The phthalimide moiety of this compound directs the resulting PROTAC to the CRBN E3 ligase. A prominent class of proteins targeted by phthalimide-based PROTACs are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[1] Overexpression of c-Myc is a hallmark of many cancers, making BET proteins attractive therapeutic targets.

While specific PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature with comprehensive biological data, numerous structurally similar and highly potent phthalimide-based BET degraders have been reported. The data for two such prominent examples, ARV-825 and dBET1, are summarized below. These compounds serve as excellent exemplars of the potential of this chemical scaffold.

Quantitative Data for Exemplar Phthalimide-Based BET PROTACs

| Compound | Target(s) | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Citation(s) |

| ARV-825 | BRD4 | CA46 (Burkitt's Lymphoma) | ~1 | >95 | 2-50 | [2] |

| BRD4 | TPC-1 (Thyroid Carcinoma) | - | >90 | ~50 | [3] | |

| dBET1 | BRD2, BRD3, BRD4 | MV4;11 (AML) | <100 | >85 | 140 | [4][5] |

| BRD4 | SUM149 (Breast Cancer) | 430 | >90 | - | [5] |

¹DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved. ³IC₅₀: The concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Mechanism and Workflow

To better understand the application of this compound in a medicinal chemistry context, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.

Signaling Pathway

Caption: BET Protein Degradation Pathway via a Phthalimide-Based PROTAC.

Experimental Workflow

Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs and other bioconjugates in medicinal chemistry. Its dual functionality as both a CRBN E3 ligase ligand and a click chemistry handle provides a streamlined and efficient route to novel targeted protein degraders. The successful development of potent phthalimide-based PROTACs against challenging targets like BET bromodomain proteins underscores the potential of this approach. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols necessary to leverage this powerful tool in their own discovery efforts, with the ultimate goal of developing new therapeutics for a range of diseases.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-(4-Azidobutyl)isoindoline-1,3-dione: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility and stability of 2-(4-Azidobutyl)isoindoline-1,3-dione. In the absence of extensive, publicly available empirical data for this specific molecule, this paper leverages established chemical principles and data from structurally analogous compounds to forecast its physicochemical behavior. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and handling of this compound.

Predicted Physicochemical Properties

The structure of this compound, featuring a non-polar isoindoline-1,3-dione moiety and a polar azido group, suggests a nuanced solubility profile. The parent compound, phthalimide, is known to be slightly soluble in water.[1] The introduction of an alkyl azide chain is expected to further influence its solubility.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solutions | ||

| Water | Low | The hydrophobic phthalimide core is the dominant structural feature, limiting aqueous solubility. The parent phthalimide is only slightly soluble in water.[1] |

| Buffered Solutions | pH-dependent | The imide functional group has acidic protons, suggesting that solubility may increase in basic aqueous solutions due to salt formation. |

| Organic Solvents | ||

| Polar Aprotic Solvents | High | Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are anticipated to be excellent solvents due to their ability to interact with the polar isoindoline-1,3-dione and azide functionalities.[2] |

| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) and chloroform are expected to be effective solvents, capable of solvating the largely non-polar structure. |

| Ethers | Moderate | Solvents such as Tetrahydrofuran (THF) and Diethyl ether are likely to provide moderate solubility. |

| Alcohols | Moderate | Methanol and ethanol are predicted to be moderate solvents, with solubility potentially increasing with heating. |

| Non-polar Solvents | Low | Hexanes and Toluene are anticipated to be poor solvents due to the presence of the polar functional groups. |

Stability Profile

The stability of this compound is governed by two primary structural features: the phthalimide ring and the alkyl azide group.

Phthalimide Moiety: The isoindoline-1,3-dione ring is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions, leading to the opening of the imide ring to form a phthalamic acid derivative.

Alkyl Azide Group: Alkyl azides are known to be sensitive to heat and light.[3][4][5] Thermal decomposition can lead to the formation of a nitrene intermediate, which can then undergo various reactions, including rearrangements and insertions.[4] Photolytic decomposition, even under mild laboratory light, has been reported for alkyl azides, potentially yielding imines and other byproducts.[3][5]

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| Temperature | ||

| Ambient Temperature | Stable | Expected to be stable for extended periods when protected from light. |

| Elevated Temperature | Potentially Unstable | Thermal decomposition of the azide group is a significant concern, potentially leading to the formation of nitrenes and subsequent reaction products. Alkyl azides are known to decompose at elevated temperatures.[4] |

| Light | ||

| Dark | Stable | Should be stored in the dark to prevent photolytic degradation. |

| Light Exposure | Unstable | Alkyl azides can undergo photolytic decomposition, even under ambient laboratory lighting, to form imines and other rearrangement products.[3][5] |

| pH | ||

| Neutral (pH ~7) | Stable | The molecule is expected to be stable in neutral aqueous environments for a reasonable duration. |

| Acidic (pH < 7) | Generally Stable | The phthalimide ring is generally resistant to cleavage under acidic conditions. |

| Basic (pH > 7) | Potentially Unstable | The imide ring may undergo hydrolysis, leading to ring-opening to form the corresponding phthalamic acid derivative. |

| Reductants | ||

| Reducing Agents | Unstable | The azide group can be readily reduced to the corresponding primary amine by various reducing agents, such as hydrogenolysis or treatment with phosphines (Staudinger reaction).[4] |

Experimental Protocols

Due to the lack of specific literature on this compound, the following are generalized protocols based on the synthesis and analysis of similar compounds.

Synthesis of this compound

A common route to synthesize N-alkyl-substituted phthalimides involves the reaction of potassium phthalimide with an appropriate alkyl halide, followed by nucleophilic substitution to introduce the azide group. A plausible synthesis could be adapted from procedures for similar compounds. For instance, the synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione is a known procedure.[2] This intermediate can then be converted to the desired azide.

Protocol for Azide Substitution (General):

-

Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione in a suitable polar aprotic solvent such as DMF.

-

Add sodium azide (NaN3) to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Solubility Assessment Workflow

The following workflow can be employed to systematically determine the solubility of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Stability Assessment Workflow

To evaluate the stability of the compound, a systematic study under various stress conditions is recommended.

References

- 1. 2-(4-bromobutyl)isoindole-1,3-dione [stenutz.eu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic azide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(4-Azidobutyl)isoindoline-1,3-dione in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-Azidobutyl)isoindoline-1,3-dione in click chemistry, a highly efficient and versatile conjugation method. The focus is on its application in the synthesis of bioconjugates and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a terminal azide group and a phthalimide moiety. The azide group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the stable ligation to alkyne-containing molecules. The phthalimide group, a known pharmacophore present in various clinically used drugs, can be utilized as a ligand for target proteins or as a building block for more complex molecular architectures. This combination makes this compound a valuable tool in drug discovery and chemical biology.

Application: Linker for PROTACs

A prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

The this compound can be incorporated as a linker component in a PROTAC. The azide functionality allows for the facile connection of the phthalimide-containing fragment to another part of the PROTAC molecule, which could be the POI-binding ligand or the E3 ligase ligand, via a stable triazole ring formed through a click reaction. The length and chemical nature of the linker are critical for the efficacy of a PROTAC as they dictate the spatial orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex.

Experimental Protocols

This section provides a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound and a terminal alkyne. This can be adapted for various applications, including the synthesis of PROTACs or bioconjugation to alkyne-modified biomolecules.

General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the reaction of this compound with a generic terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Deionized water

-

Nitrogen or Argon gas (for deoxygenation)

Equipment:

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Schlenk line or nitrogen/argon balloon for inert atmosphere

-

Analytical and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for reaction monitoring and purification

-

NMR spectrometer and mass spectrometer for product characterization

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

-

(Optional) Prepare a 100 mM solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF). The concentration of the reactants is typically in the range of 0.1-0.5 M.

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes.

-

-

Initiation of the Reaction:

-

While maintaining an inert atmosphere, add the sodium ascorbate solution (0.1-0.3 equivalents).

-

Add the CuSO₄·5H₂O solution (0.01-0.05 equivalents). If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution (1:5 molar ratio of Cu:THPTA) before adding to the reaction mixture.

-

The reaction is typically carried out at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with a generic terminal alkyne. Please note that yields can vary depending on the specific alkyne used and the optimization of reaction conditions.

| Parameter | Value/Condition |

| Reactants | |

| This compound | 1.0 equivalent |

| Terminal Alkyne | 1.0 - 1.2 equivalents |

| Catalyst System | |

| CuSO₄·5H₂O | 1 - 5 mol% |

| Sodium Ascorbate | 10 - 30 mol% |

| THPTA (optional) | 5 - 25 mol% |

| Reaction Conditions | |

| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours |

| Outcome | |

| Expected Product | 1,4-disubstituted 1,2,3-triazole |

| Typical Yield | > 80% (can be optimized to >95%) |

Safety Precautions

-

Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

-